molecular formula C16H14N2O3S B2771673 methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate CAS No. 1207003-87-9

methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate

Cat. No. B2771673
CAS RN: 1207003-87-9
M. Wt: 314.36
InChI Key: HOLBIBHGEIWDLO-UHFFFAOYSA-N
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Description

“Methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate” is a chemical compound with the molecular formula C16H14N2O3S . Its CAS number is 1207003-87-9 .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines, which includes the compound , often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-d]pyrimidines are diverse. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .

Scientific Research Applications

Mechanism of Action

Mode of Action

It is known that thieno[3,2-d]pyrimidine derivatives can act as inhibitors of ezh2, a histone-lysine n-methyltransferase enzyme . This suggests that the compound might interact with its targets to inhibit their activity, leading to changes in cellular functions.

Biochemical Pathways

Given its potential role as an ezh2 inhibitor , it might affect pathways related to histone methylation and gene expression.

Result of Action

As a potential ezh2 inhibitor , it might lead to changes in gene expression, potentially affecting cell growth and proliferation.

properties

IUPAC Name

methyl 2-[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-10-5-3-4-6-11(10)12-8-22-15-14(12)17-9-18(16(15)20)7-13(19)21-2/h3-6,8-9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLBIBHGEIWDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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